

# An In-depth Technical Guide to the Synthesis of 2,4-Dimethylthiazole- $^{13}\text{C}_3$

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## Compound of Interest

Compound Name: 2,4-Dimethylthiazole- $^{13}\text{C}_3$

Cat. No.: B12366374

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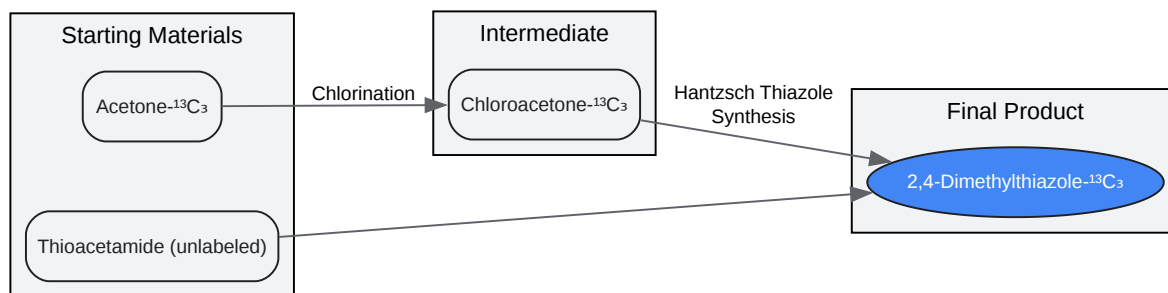
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 2,4-Dimethylthiazole- $^{13}\text{C}_3$ , an isotopically labeled compound valuable for a range of research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification. The synthesis is based on the well-established Hantzsch thiazole synthesis, utilizing a commercially available triply  $^{13}\text{C}$ -labeled precursor.

## Synthetic Strategy

The core of this synthesis is the Hantzsch thiazole reaction, a classic and efficient method for constructing the thiazole ring. This reaction involves the condensation of an  $\alpha$ -haloketone with a thioamide. To achieve the desired isotopic labeling pattern in 2,4-Dimethylthiazole- $^{13}\text{C}_3$ , the strategy is to employ a  $^{13}\text{C}$ -labeled  $\alpha$ -haloketone and an unlabeled thioamide. Specifically, the reaction will be between chloroacetone- $^{13}\text{C}_3$  and thioacetamide.

The three  $^{13}\text{C}$  atoms from chloroacetone- $^{13}\text{C}_3$  will be incorporated into the C4, C5, and the methyl group at the C4 position of the resulting thiazole ring. The carbon atom at the C2 position and its adjacent methyl group will originate from the unlabeled thioacetamide.



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Caption: Proposed synthetic pathway for 2,4-Dimethylthiazole- $^{13}\text{C}_3$ .

## Experimental Protocols

This section details the proposed experimental procedures for the synthesis of 2,4-Dimethylthiazole- $^{13}\text{C}_3$ .

### Synthesis of Chloroacetone- $^{13}\text{C}_3$

This procedure is adapted from the established method for the chlorination of acetone.

Materials:

- Acetone- $^{13}\text{C}_3$  (commercially available with 99% isotopic purity)[[1](#)][[2](#)][[3](#)][[4](#)]
- Calcium carbonate
- Chlorine gas
- Anhydrous sodium sulfate
- Round-bottom flask with a reflux condenser, dropping funnel, gas inlet tube, and stirrer.

Procedure:

- To a round-bottom flask, add Acetone- $^{13}\text{C}_3$  and lumps of calcium carbonate. The calcium carbonate serves to neutralize the hydrogen chloride formed during the reaction.
- Pass a current of chlorine gas through the acetone solution while gradually adding water from the dropping funnel.
- Gently heat the reaction mixture to approximately  $60^\circ\text{C}$ .
- Once the calcium carbonate is nearly consumed, stop the chlorine flow and allow the mixture to stand overnight to ensure the completion of the reaction.
- The upper layer containing the chloroacetone- $^{13}\text{C}_3$  is separated.
- Dry the organic layer over anhydrous sodium sulfate.
- The crude product is then purified by fractional distillation, collecting the fraction boiling at  $117\text{-}121^\circ\text{C}$  to yield pure chloroacetone- $^{13}\text{C}_3$ .

## Synthesis of 2,4-Dimethylthiazole- $^{13}\text{C}_3$ via Hantzsch Condensation

This protocol is based on a general and robust procedure for the synthesis of 2,4-dimethylthiazole.

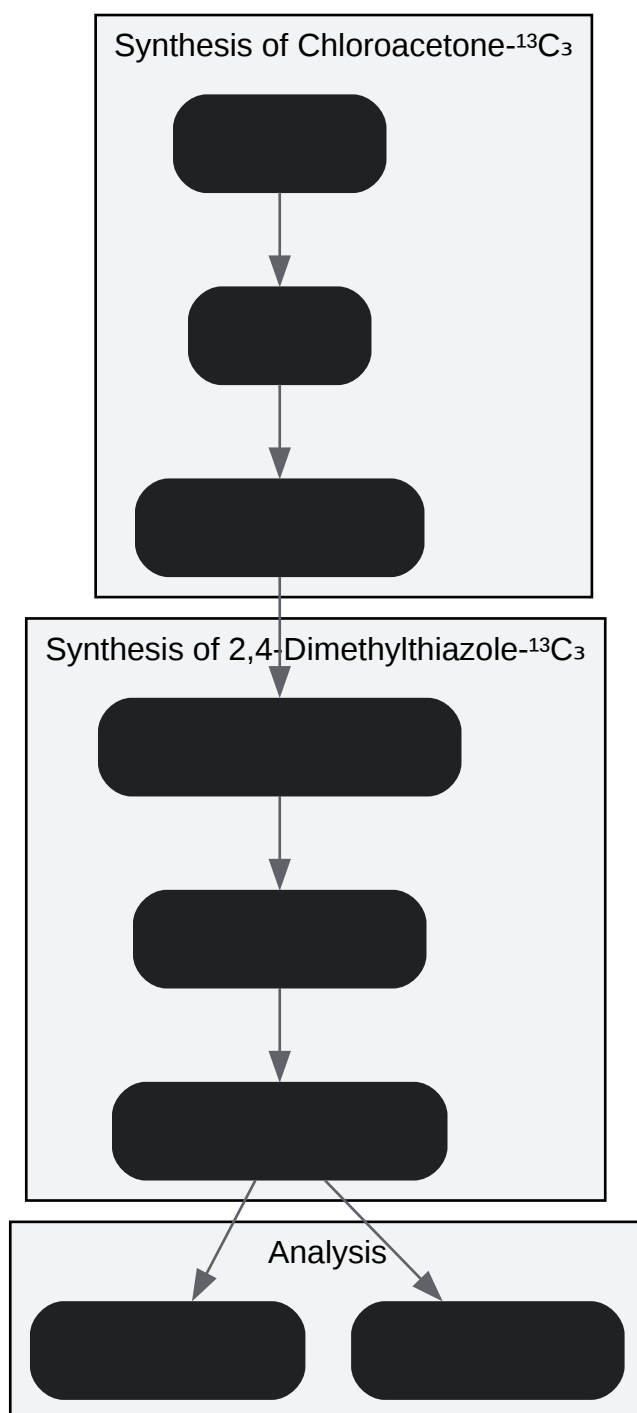
Materials:

- Chloroacetone- $^{13}\text{C}_3$  (from step 2.1)
- Thioacetamide
- Dimethylformamide (DMF)
- Saturated aqueous ammonium chloride solution
- Ethyl acetate
- Anhydrous magnesium sulfate

- Silica gel for column chromatography

Procedure:

- In a pressure tube, dissolve thioacetamide and chloroacetone- $^{13}\text{C}_3$  in DMF.
- Seal the tube and heat the reaction mixture in an oil bath at  $60^\circ\text{C}$  for 1 hour.
- After the reaction is complete, cool the mixture to room temperature and dilute it with a saturated aqueous ammonium chloride solution.
- Extract the product with ethyl acetate.
- Combine the organic layers and dry them over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate eluent system to afford pure 2,4-Dimethylthiazole- $^{13}\text{C}_3$ .



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Caption: Experimental workflow for the synthesis and analysis.

## Data Presentation

The following tables summarize the expected and known quantitative data for both the unlabeled and the  $^{13}\text{C}$ -labeled 2,4-dimethylthiazole.

Table 1: Physicochemical and Spectroscopic Data for 2,4-Dimethylthiazole (Unlabeled)

Property	Value	Reference
Molecular Formula	$\text{C}_5\text{H}_7\text{NS}$	[5][6]
Molecular Weight	113.18 g/mol	[5][6]
Boiling Point	145-147 °C	[7]
$^1\text{H}$ NMR ( $\text{CDCl}_3$ , $\delta$ ppm)		
H-5	~6.8	
$\text{CH}_3$ (C4)	~2.4	
$\text{CH}_3$ (C2)	~2.6	
$^{13}\text{C}$ NMR ( $\text{CDCl}_3$ , $\delta$ ppm)		
C2	~165	[8]
C4	~150	[8]
C5	~115	
$\text{CH}_3$ (C4)	~19	
$\text{CH}_3$ (C2)	~17	
Mass Spectrum (EI, m/z)	113 (M+), 72, 71, 45, 42, 39	[7]

Table 2: Predicted Physicochemical and Spectroscopic Data for 2,4-Dimethylthiazole- $^{13}\text{C}_3$

Property	Predicted Value	Rationale
Molecular Formula	$^{13}\text{C}_3\text{C}_2\text{H}_7\text{NS}$	
Molecular Weight	116.18 g/mol	Addition of 3 mass units for the three $^{13}\text{C}$ atoms.
$^1\text{H}$ NMR		
H-5	Singlet, ~6.8 ppm	No significant change in chemical shift expected.
$\text{CH}_3$ (C4)	Doublet due to $^1J(^{13}\text{C}-^1\text{H})$ coupling	The methyl protons will be coupled to the adjacent $^{13}\text{C}$ .
$\text{CH}_3$ (C2)	Singlet, ~2.6 ppm	This methyl group is attached to an unlabeled carbon.
$^{13}\text{C}$ NMR		
C2	Singlet, ~165 ppm	Unlabeled carbon.
C4	Singlet, ~150 ppm	Labeled carbon, will show coupling in $^1\text{H}$ -coupled spectrum.
C5	Singlet, ~115 ppm	Labeled carbon, will show coupling in $^1\text{H}$ -coupled spectrum.
$\text{CH}_3$ (C4)	Singlet, ~19 ppm	Labeled carbon, will show coupling in $^1\text{H}$ -coupled spectrum.
$\text{CH}_3$ (C2)	Singlet, ~17 ppm	Unlabeled carbon.
High-Resolution MS (EI)	Predicted $\text{M}^+$ at $m/z$ ~116.0398	Calculated exact mass for $^{13}\text{C}_3\text{C}_2\text{H}_7\text{NS}$ .

## Conclusion

The synthesis of 2,4-Dimethylthiazole- $^{13}\text{C}_3$  is readily achievable through the Hantzsch thiazole synthesis using commercially available, isotopically labeled starting materials. The proposed

two-step protocol, involving the initial chlorination of Acetone- $^{13}\text{C}_3$  followed by condensation with thioacetamide, offers a direct and efficient route to the target molecule. This guide provides a solid foundation for researchers to produce this valuable labeled compound for their studies. The predicted spectroscopic data will be instrumental in the characterization and confirmation of the final product.

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